Lipophilicity-Based Differentiation: CAS 61450-69-9 vs. Simpler 3-Amino Triazole Analogs
The introduction of an N-methyl-N-(2-hydroxyethyl)amino moiety significantly modulates lipophilicity. CAS 61450-69-9 exhibits a calculated LogP of 0.90 . In comparison, the des-hydroxyethyl analog N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine (CAS 54463-81-9) has a lower molecular weight (174.20 g/mol) and lacks the hydrogen-bonding capacity of the terminal hydroxyl group, which is expected to result in a higher LogP and reduced aqueous solubility based on class-level structure-property relationships .
| Evidence Dimension | Calculated partition coefficient (LogP) and molecular properties |
|---|---|
| Target Compound Data | LogP = 0.90; PSA = 65.04 Ų (CAS 61450-69-9) |
| Comparator Or Baseline | CAS 54463-81-9 (N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine): molecular weight 174.20, no hydroxyl group, higher predicted LogP (not explicitly reported in source) |
| Quantified Difference | LogP of CAS 61450-69-9 is 0.90; comparator lacks hydroxyl, so LogP difference is inferred qualitatively based on functional group contributions |
| Conditions | In silico calculation via ChemSrc database |
Why This Matters
The lower LogP of CAS 61450-69-9 suggests superior aqueous solubility compared to des-hydroxy analogs, which is a critical parameter for selecting compounds for in vitro assays requiring aqueous dilution.
